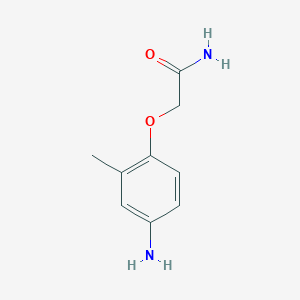

2-(4-Amino-2-methylphenoxy)acetamide

Descripción general

Descripción

2-(4-Amino-2-methylphenoxy)acetamide is an organic compound with the molecular formula C9H12N2O2 It is a derivative of phenoxy acetamide and is characterized by the presence of an amino group and a methyl group on the phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-methylphenoxy)acetamide typically involves the reaction of 4-amino-2-methylphenol with chloroacetic acid or its derivatives under basic conditions. The reaction proceeds through nucleophilic substitution, where the phenoxide ion formed from 4-amino-2-methylphenol attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Amino-2-methylphenoxy)acetamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amines with reduced functional groups.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have explored the potential of 2-(4-Amino-2-methylphenoxy)acetamide derivatives in cancer treatment. A notable case involved the synthesis of quinazolinone derivatives that exhibited significant cytotoxicity against various cancer cell lines. The compound was evaluated for its ability to inhibit cellular proliferation and induce apoptosis in cancer cells, making it a candidate for further drug development in oncology .

Osteoporosis Treatment

Research has indicated that certain derivatives of this compound can inhibit osteoclast differentiation, thereby reducing bone resorption. A specific study demonstrated that these compounds downregulated osteoclast-specific markers at both transcript and protein levels, suggesting their potential as therapeutic agents for osteoporosis and other bone-related diseases .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes, particularly α-glucosidase. In vitro assays revealed that specific derivatives exhibited potent inhibitory activity, which could be beneficial in managing conditions like diabetes by controlling postprandial blood glucose levels .

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from readily available precursors. The following table summarizes a general synthetic pathway:

| Step | Reactants & Conditions | Product |

|---|---|---|

| 1 | Para-amino-m-cresol + Acetic anhydride | N-(4-hydroxy-2-methylphenyl)acetamide |

| 2 | N-(4-hydroxy-2-methylphenyl)acetamide + 5-chloro-2-nitroaniline (in DMSO) | N-(4-(3-amino-4-nitrophenoxy)-2-methylphenyl)acetamide |

| 3 | N-(4-(3-amino-4-nitrophenoxy)-2-methylphenyl)acetamide + Sodium dithionite (in ethanol) | Final product: this compound |

Toxicological Studies

Safety assessments have been conducted to evaluate the potential hazards associated with the compound. The compound is classified with hazard statements indicating it may cause harm if ingested or if it comes into contact with skin or eyes. Proper handling and storage precautions are recommended to mitigate risks associated with exposure .

Mecanismo De Acción

The mechanism of action of 2-(4-Amino-2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Amino-2-methylphenoxy)acetic acid

- 2-(4-Amino-2-methylphenoxy)ethanol

- 2-(4-Amino-2-methylphenoxy)propanoic acid

Uniqueness

2-(4-Amino-2-methylphenoxy)acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Actividad Biológica

2-(4-Amino-2-methylphenoxy)acetamide is an organic compound with significant biological activity, particularly in medicinal chemistry. This compound has garnered attention for its potential therapeutic applications, including anti-inflammatory and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H12N2O2

- IUPAC Name : this compound

- CAS Number : 861294-91-9

The compound features an amino group and a methyl group on the phenyl ring, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is believed to modulate pathways associated with inflammation and cancer progression:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

- Receptor Binding : It can bind to various receptors, influencing cellular signaling pathways.

Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, highlighting its potential as a chemotherapeutic agent. The exact mechanism involves the modulation of cell cycle regulators and apoptotic pathways.

Study on α-Glucosidase Inhibition

A recent study synthesized derivatives related to phenoxyacetamides, including this compound, and evaluated their inhibitory effects on the α-glucosidase enzyme. The results showed promising inhibitory activity with IC50 values indicating effective enzyme inhibition compared to standard controls .

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| This compound | 156.8 | Moderate inhibition |

| Acarbose (control) | 200 | Standard inhibitor |

This study emphasizes the importance of structural modifications in enhancing the biological activity of phenoxyacetamides.

Antitumor Activity Assessment

Another study focused on evaluating the antitumor properties of similar acetamide derivatives against ovarian cancer cell lines. The findings suggested that compounds with structural similarities to this compound could inhibit tumor growth effectively .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notable Differences |

|---|---|---|

| 2-(4-Amino-2-methylphenoxy)acetic acid | Moderate anti-inflammatory | Lacks methyl group on phenyl |

| 2-(4-Amino-2-methylphenoxy)ethanol | Weak anticancer | Hydroxyl group reduces potency |

The unique substitution pattern of this compound contributes to its distinct biological properties compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Amino-2-methylphenoxy)acetamide?

A typical synthesis involves nucleophilic substitution between 4-amino-2-methylphenol and chloroacetamide in the presence of a weak base (e.g., K₂CO₃) in acetonitrile. The reaction mixture is stirred at room temperature for 24 hours, followed by filtration to remove the base and solvent evaporation under reduced pressure . Modifications may include adjusting stoichiometry or using phase-transfer catalysts to improve yield. Post-synthesis purification often employs recrystallization or column chromatography.

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm molecular structure and substituent positions.

- FTIR to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

- Single-crystal XRD for absolute stereochemical determination and hydrogen-bonding analysis .

- UV-Vis spectroscopy to study electronic transitions, particularly if the compound exhibits fluorescence or photochemical activity.

- TLC/HPLC to monitor reaction progress and purity.

Q. What safety protocols are recommended for handling this compound?

Based on structurally related acetamides:

- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of fine particulates.

- First Aid: Flush eyes/skin with water for 15 minutes upon exposure; seek medical attention if irritation persists .

- Storage: Keep in airtight containers away from oxidizing agents, under inert conditions if moisture-sensitive.

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal XRD provides precise bond lengths, angles, and intermolecular interactions. For example:

- Hydrogen-bonding networks: Graph-set analysis (e.g., R₂²(8) motifs) can reveal dimerization patterns via N–H···O interactions .

- Packing diagrams may show π-π stacking or van der Waals interactions influencing stability.

- Comparative studies with analogs (e.g., chloro or nitro derivatives) highlight electronic effects of substituents .

Q. What computational methods are used to predict the bioactivity of this compound?

- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .

- Molecular Docking: Screens against target proteins (e.g., SARS-CoV-2 proteases) to assess binding affinity and orientation. Use software like AutoDock Vina with optimized force fields .

- Molecular Dynamics (MD): Simulates ligand-protein interactions over time to evaluate stability of binding poses.

Q. How can researchers optimize synthetic yield when scaling up production?

- Parameter Screening: Vary reaction time, temperature, and solvent polarity (e.g., DMF vs. acetonitrile).

- Catalysis: Introduce Pd-based catalysts for C–O coupling or microwave-assisted synthesis to reduce time.

- Workflow Analysis: Use Design of Experiments (DoE) to identify critical factors (e.g., base concentration) affecting yield .

Q. What strategies are employed to evaluate pharmacological potential?

- In vitro assays: Test cytotoxicity (MTT assay), enzyme inhibition (e.g., COX-2), or antimicrobial activity (MIC determination).

- ADMET profiling: Predict absorption, distribution, and toxicity using computational tools like SwissADME.

- Mechanistic studies: Combine transcriptomics/proteomics to identify pathways modulated by the compound.

Propiedades

IUPAC Name |

2-(4-amino-2-methylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4H,5,10H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRKZKYXTUURWPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.